Increased Lipophilicity vs. the Parent 3-Methyl-1-phenyl-1H-pyrazole Scaffold
The addition of a methoxy substituent at the 5-position significantly increases the compound's lipophilicity. The target compound has a calculated XLogP3 value of 2.6 [1]. This is a quantifiable increase over the comparator 3-methyl-1-phenyl-1H-pyrazole, which has an XLogP3 of 2.3 [2]. This shift in lipophilicity will influence membrane permeability and pharmacokinetic behavior, making the compound distinct from its simpler analog in any biological assay or formulation context.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 3-Methyl-1-phenyl-1H-pyrazole (XLogP3 = 2.3) |
| Quantified Difference | Δ +0.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
This validated lipophilicity difference means the target compound cannot be used interchangeably with 3-methyl-1-phenyl-1H-pyrazole in assays where logP is a critical co-variate, such as cell permeability or protein binding studies.
- [1] PubChem Compound Summary for CID 13434128, 5-Methoxy-3-methyl-1-phenyl-1H-pyrazole. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 70783, 3-Methyl-1-phenyl-1H-pyrazole. National Center for Biotechnology Information. View Source
